Cc1cccc(c1)-c2cccc(C=O)c2 . This indicates that the compound consists of a benzene ring with a methyl group and a benzaldehyde group attached to it .
2-(3-Methylphenyl)benzaldehyde, also known as 3-methyl-2-benzaldehyde, is an aromatic aldehyde characterized by a benzaldehyde functional group attached to a 3-methylphenyl moiety. This compound is of significant interest in organic chemistry due to its utility as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research and development purposes. Its synthesis is documented in several chemical literature sources, including patents and scientific journals.
2-(3-Methylphenyl)benzaldehyde falls under the category of aromatic aldehydes, which are known for their distinctive aromatic properties and reactivity due to the presence of the carbonyl group. It is classified as a substituted benzaldehyde, where the substitution occurs on the aromatic ring.
The synthesis of 2-(3-Methylphenyl)benzaldehyde can be achieved through several methods:
The molecular formula of 2-(3-Methylphenyl)benzaldehyde is . Its structure features a benzaldehyde group (−CHO) attached to a phenyl ring that has a methyl group at the meta position.
2-(3-Methylphenyl)benzaldehyde participates in various chemical reactions typical of aromatic aldehydes:
The mechanism of action for 2-(3-Methylphenyl)benzaldehyde primarily involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property underlies many transformations, such as:
The compound's aromatic structure facilitates electrophilic substitution reactions, enhancing its utility in synthetic chemistry.
2-(3-Methylphenyl)benzaldehyde has various applications across different fields:
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: